

Veldoreotide (TFA) in G-protein Signaling Assessment: Application Notes and Protocols

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Compound of Interest

Compound Name: Veldoreotide (TFA)

Cat. No.: B15136029

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Introduction

Veldoreotide, a synthetic somatostatin analog (SSA), demonstrates a unique binding profile with full agonist activity at somatostatin receptor subtypes 2, 4, and 5 (SSTR2, SSTR4, and SSTR5).[1] This multi-receptor targeting suggests potential therapeutic applications in various endocrine and non-endocrine conditions, including neuroendocrine tumors and acromegaly, potentially offering advantages over SSAs with more limited receptor subtype selectivity.[2] Understanding the functional consequences of Veldoreotide's interaction with these G-protein coupled receptors (GPCRs) is crucial for its preclinical and clinical development.

These application notes provide a comprehensive overview and detailed protocols for assessing the G-protein signaling pathways modulated by Veldoreotide. The included methodologies cover key functional assays to characterize the potency and efficacy of Veldoreotide at its target receptors, providing a framework for its evaluation in relevant cellular models.

Data Presentation

The following tables summarize the quantitative data on the activity of Veldoreotide in various in vitro assays.

Table 1: Potency and Efficacy of Veldoreotide at Human Somatostatin Receptors in HEK293 Cells

Receptor Subtype	Parameter	Veldoreotide	Octreotide	Pasireotide
SSTR2	EC ₅₀ (nM)	37.6 ± 4.5	-	-
E _{max} (%)	98.4	-	-	-
SSTR4	EC ₅₀ (nM)	31.3 ± 14.4	-	-
E _{max} (%)	99.5	27.4	52.0	-
SSTR5	EC ₅₀ (nM)	10.5 ± 3.4	-	-
E _{max} (%)	96.9	-	-	-

Data from a fluorescence-based membrane potential assay in HEK293 cells stably co-expressing G-protein-coupled inwardly rectifying potassium (GIRK) channels and the respective SSTR subtype.

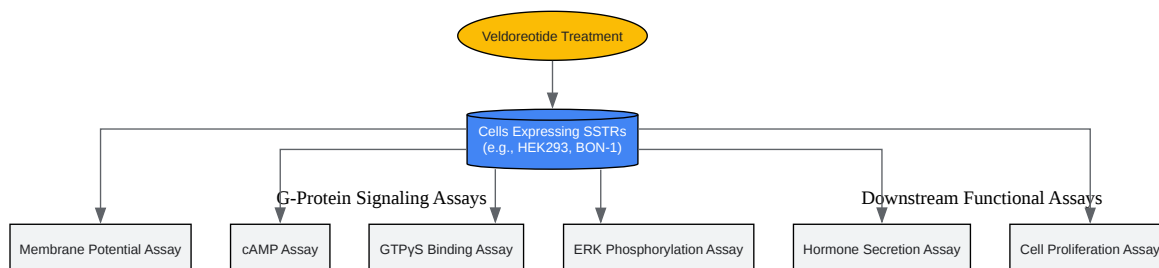
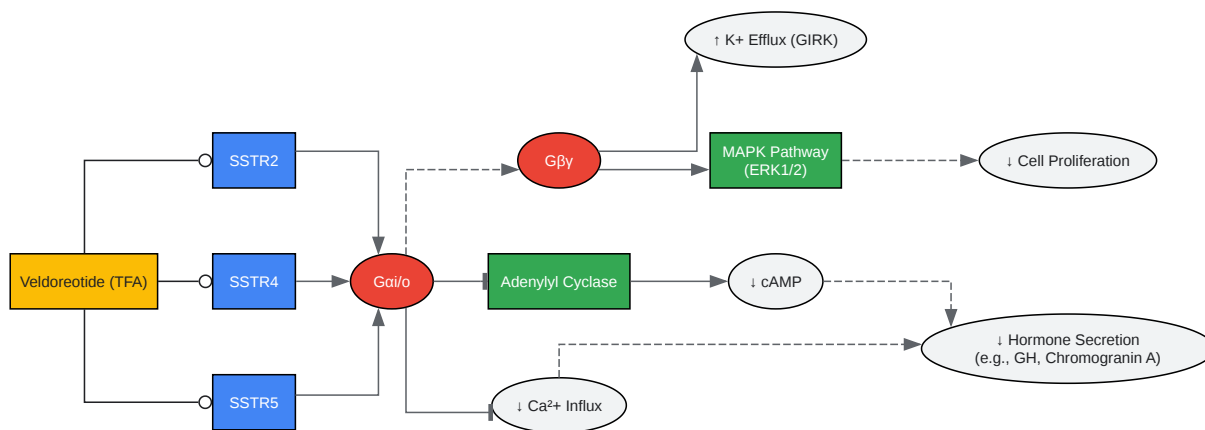
Table 2: Functional Effects of Veldoreotide in BON-1 Neuroendocrine Tumor Cells

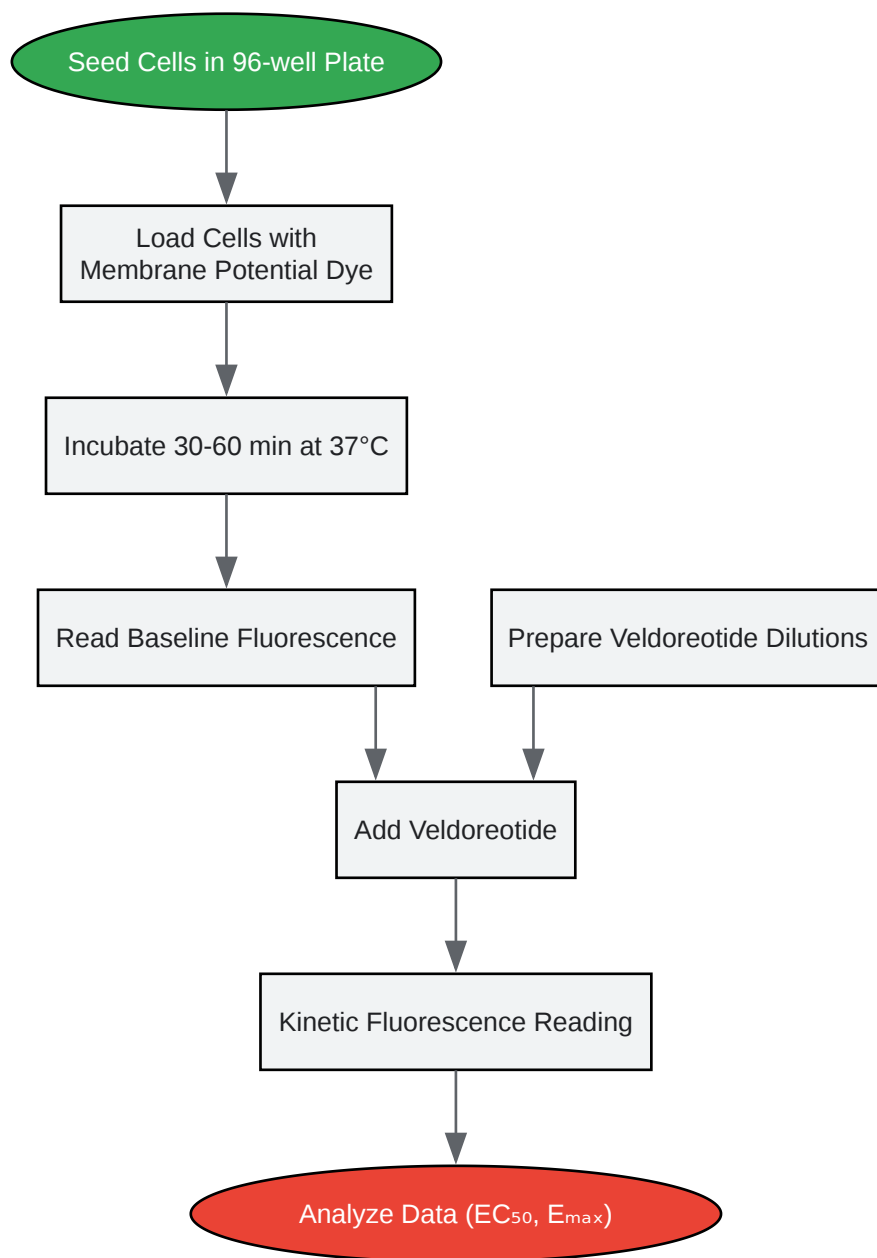
Assay	Cell Line	Parameter	Veldoreotide	Somatostatin-14
Chromogranin A Secretion	BON-1 expressing SSTR2	% of Control	80.3	-
BON-1 expressing SSTR4	% of Control	65.3	-	
BON-1 expressing SSTR5	% of Control	77.6	-	
Cell Proliferation	Wild-type BON-1	% of Control	Similar to SS-14	-
BON-1 expressing SSTR4	% of Control	71.2	79.7	
Data represents the remaining percentage of secretion or proliferation compared to untreated controls. [2]				

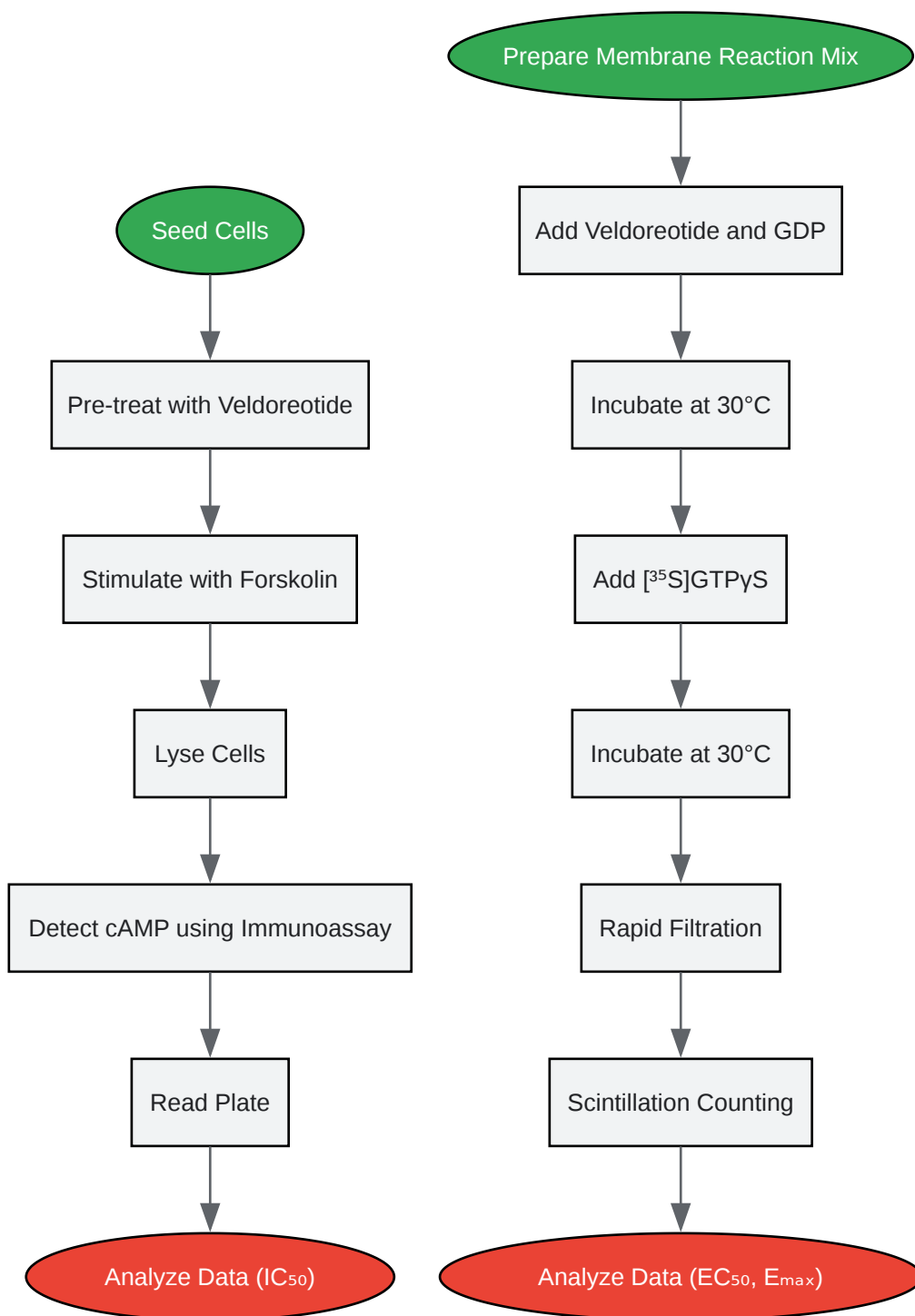
Table 3: Effect of Veldoreotide on Growth Hormone (GH) Secretion

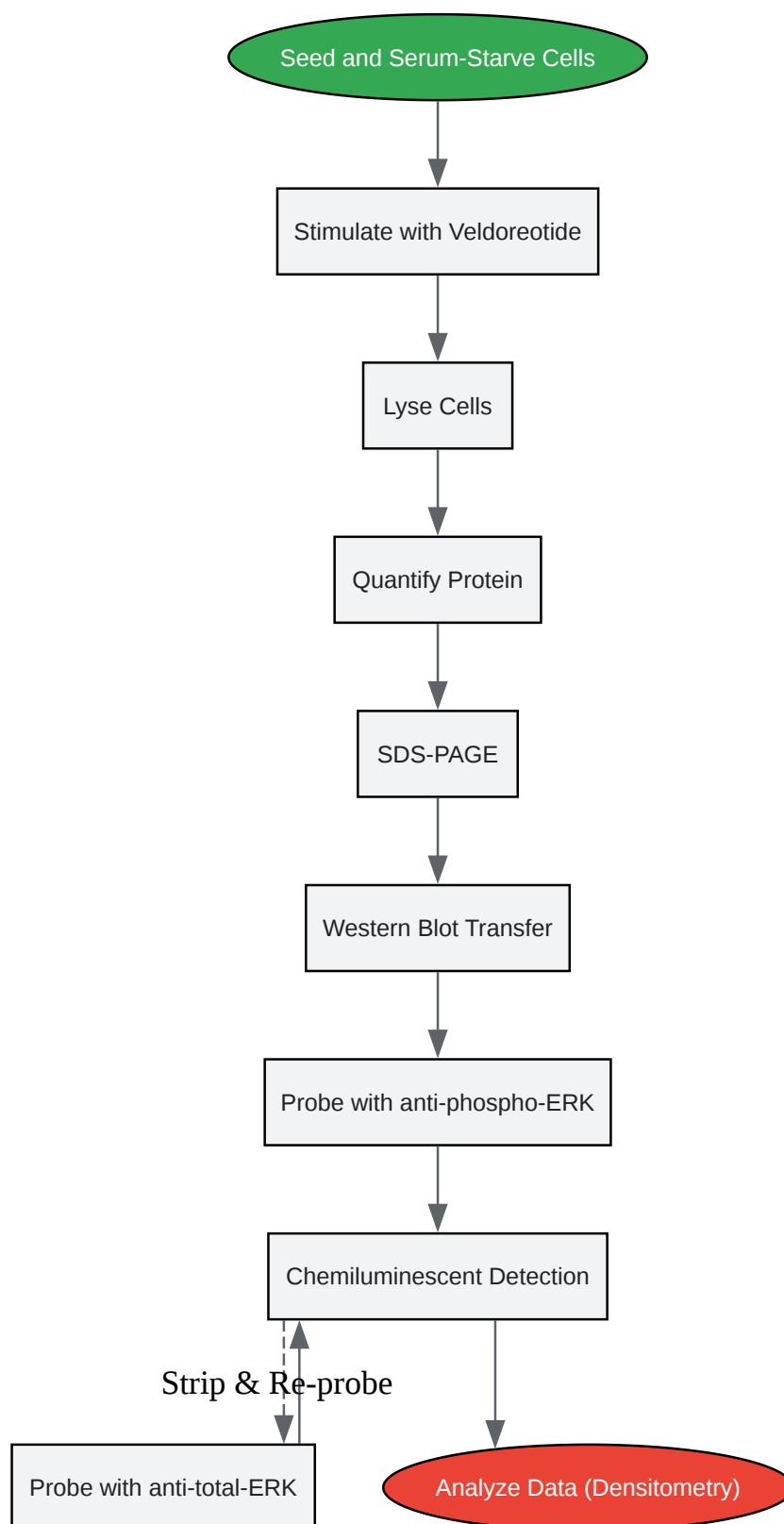
Treatment	Effect
Veldoreotide	Inhibited GH secretion in a greater percentage of human GH-secreting pituitary adenomas compared to octreotide, including those non-responsive to octreotide.[1][2]
Specific IC ₅₀ values are not yet publicly available.	

Signaling Pathways and Experimental Workflows









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References

- 1. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ionbiosciences.com [ionbiosciences.com]
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